molecular formula C17H15Br3N4 B12683522 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile CAS No. 82457-18-9

3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile

Cat. No.: B12683522
CAS No.: 82457-18-9
M. Wt: 515.0 g/mol
InChI Key: WYMYABONIVDQQB-UHFFFAOYSA-N
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Description

3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond, and a tribromophenyl group, which includes three bromine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile typically involves multiple steps, starting with the preparation of the azo compound. The azo coupling reaction is a common method used, where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often include acidic or basic environments to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale azo coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso compounds or nitro compounds.

    Reduction: Amines are the primary products formed.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The tribromophenyl group can also contribute to the compound’s activity by interacting with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4,6-Tribromophenyl)azo)aniline
  • 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)butyronitrile

Uniqueness

3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tribromophenyl group and the azo linkage makes it particularly interesting for applications in dye production and as a potential therapeutic agent.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

CAS No.

82457-18-9

Molecular Formula

C17H15Br3N4

Molecular Weight

515.0 g/mol

IUPAC Name

3-[N-ethyl-4-[(2,4,6-tribromophenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C17H15Br3N4/c1-2-24(9-3-8-21)14-6-4-13(5-7-14)22-23-17-15(19)10-12(18)11-16(17)20/h4-7,10-11H,2-3,9H2,1H3

InChI Key

WYMYABONIVDQQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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